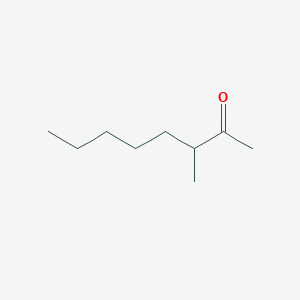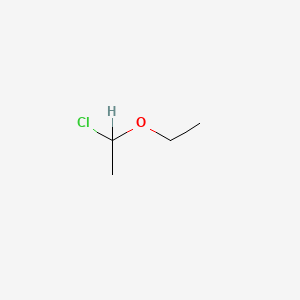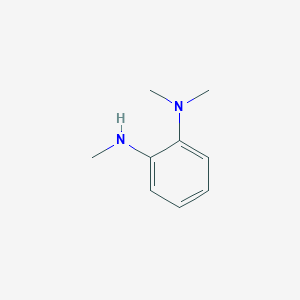
N,N,N'-Triméthyl-o-phénylènediamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
1,2-Benzenediamine, N,N,N’-trimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
N,N,N’-Trimethyl-o-phenylenediamine, also known as 1,2-Benzenediamine, N,N,N’-trimethyl- or N1,N1,N2-trimethylbenzene-1,2-diamine, primarily targets bacterial cytochrome c oxidases . These enzymes play a crucial role in the electron transport chain, a key component of cellular respiration.
Mode of Action
This compound acts as a redox mediator . It facilitates the transfer of electrons within the bacterial cytochrome c oxidases . This interaction results in changes to the redox state of the enzyme, affecting its function and the overall process of cellular respiration .
Biochemical Pathways
The action of N,N,N’-Trimethyl-o-phenylenediamine affects the electron transport chain . This chain is a series of protein complexes and electron carrier molecules within the inner membrane of mitochondria in eukaryotic cells and the plasma membrane of prokaryotic cells. Changes in this pathway can have downstream effects on ATP production and overall cellular energy levels .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed within the body
Result of Action
The action of N,N,N’-Trimethyl-o-phenylenediamine on bacterial cytochrome c oxidases can result in changes to bacterial metabolism, potentially affecting their growth and survival . It can also induce swelling of deenergized rat liver mitochondria .
Action Environment
The efficacy and stability of N,N,N’-Trimethyl-o-phenylenediamine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments
Analyse Biochimique
Biochemical Properties
N,N,N’-Trimethyl-o-phenylenediamine plays a crucial role in biochemical reactions. It acts as a redox mediator in the oxidase test for detecting bacterial cytochrome c oxidases . This compound interacts with various enzymes and proteins, including heme peroxidases . The nature of these interactions involves one-electron oxidation by heme .
Cellular Effects
The effects of N,N,N’-Trimethyl-o-phenylenediamine on cells are diverse. It influences cell function by interacting with cellular enzymes and proteins
Molecular Mechanism
At the molecular level, N,N,N’-Trimethyl-o-phenylenediamine exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, it serves as a reducing cosubstrate for heme peroxidases, undergoing one-electron oxidation .
Dosage Effects in Animal Models
The effects of N,N,N’-Trimethyl-o-phenylenediamine can vary with different dosages in animal models
Metabolic Pathways
N,N,N’-Trimethyl-o-phenylenediamine is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase (COX), playing a key role in the conversion of arachidonic acid to prostaglandins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N,N,N’-trimethyl- can be synthesized through various synthetic routes. One common method involves the methylation of 1,2-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically takes place in an organic solvent like dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediamine, N,N,N’-trimethyl- may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediamine, N,N,N’-trimethyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Comparaison Avec Des Composés Similaires
1,2-Benzenediamine, N,N,N’-trimethyl- can be compared with other similar compounds such as:
1,2-Benzenediamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atoms, making it less sterically hindered compared to 1,2-Benzenediamine, N,N,N’-trimethyl-.
1,2-Benzenediamine, N,N,N’,N’-tetramethyl-: This compound has four methyl groups attached to the nitrogen atoms, making it more sterically hindered and potentially less reactive.
The uniqueness of 1,2-Benzenediamine, N,N,N’-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
IUPAC Name |
1-N,2-N,2-N-trimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-8-6-4-5-7-9(8)11(2)3/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBFTMKSQSKHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336390 | |
| Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2427-03-4 | |
| Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B1615797.png)
![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)
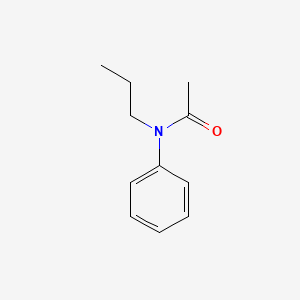
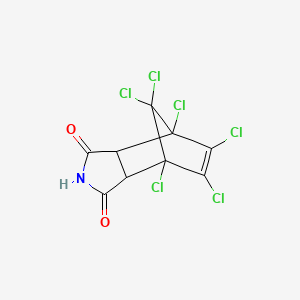

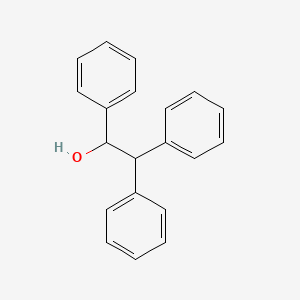

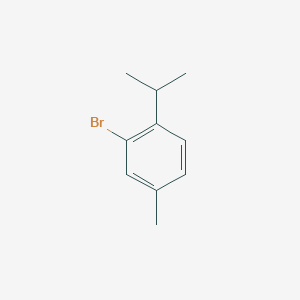
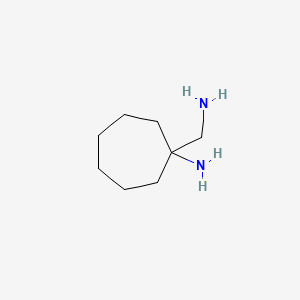
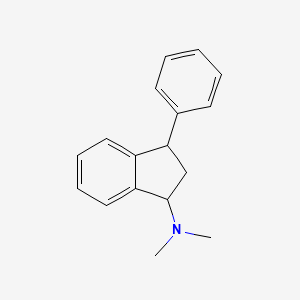
![4-[[3-[2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxycarbonyl]-2-hydroxynaphthalen-1-yl]methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1615815.png)
